molecular formula C11H14ClNO5S B14484246 2-Ethoxyethyl (4-chlorobenzene-1-sulfonyl)carbamate CAS No. 63925-03-1

2-Ethoxyethyl (4-chlorobenzene-1-sulfonyl)carbamate

Cat. No.: B14484246
CAS No.: 63925-03-1
M. Wt: 307.75 g/mol
InChI Key: ADLPKMDYPCWVJS-UHFFFAOYSA-N
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Description

2-Ethoxyethyl (4-chlorobenzene-1-sulfonyl)carbamate is a chemical compound with the molecular formula C11H14ClNO4S It is characterized by the presence of an ethoxyethyl group, a chlorobenzene ring, and a sulfonylcarbamate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethoxyethyl (4-chlorobenzene-1-sulfonyl)carbamate typically involves the reaction of 4-chlorobenzenesulfonyl chloride with 2-ethoxyethanol in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The resulting intermediate is then treated with an isocyanate to form the final carbamate product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent product quality and higher yields. The reaction conditions are optimized to minimize by-products and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

2-Ethoxyethyl (4-chlorobenzene-1-sulfonyl)carbamate undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonyl group.

    Oxidation and Reduction: The aromatic ring can undergo oxidation and reduction reactions, altering the electronic properties of the compound.

    Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and alcohol.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include nucleophiles such as amines and thiols. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic conditions.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.

Major Products

    Substitution: Products include sulfonamides and sulfonyl thiols.

    Oxidation: Products include sulfonic acids and quinones.

    Reduction: Products include reduced aromatic rings and alcohols.

Scientific Research Applications

2-Ethoxyethyl (4-chlorobenzene-1-sulfonyl)carbamate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Ethoxyethyl (4-chlorobenzene-1-sulfonyl)carbamate involves its interaction with specific molecular targets, such as enzymes. The sulfonyl group can form covalent bonds with nucleophilic residues in the active site of enzymes, leading to inhibition of enzyme activity. This interaction disrupts the normal biochemical pathways, resulting in the desired therapeutic or inhibitory effect .

Comparison with Similar Compounds

Similar Compounds

  • 2-Ethoxyethyl (2-chlorobenzene-1-sulfonyl)carbamate
  • 2-Ethoxyethyl (3-chlorobenzene-1-sulfonyl)carbamate
  • 2-Ethoxyethyl (3,4-dichlorobenzene-1-sulfonyl)carbamate

Uniqueness

2-Ethoxyethyl (4-chlorobenzene-1-sulfonyl)carbamate is unique due to the specific positioning of the chlorine atom on the benzene ring, which influences its reactivity and interaction with biological targets. This positional isomerism can lead to differences in biological activity and selectivity compared to other similar compounds .

Properties

CAS No.

63925-03-1

Molecular Formula

C11H14ClNO5S

Molecular Weight

307.75 g/mol

IUPAC Name

2-ethoxyethyl N-(4-chlorophenyl)sulfonylcarbamate

InChI

InChI=1S/C11H14ClNO5S/c1-2-17-7-8-18-11(14)13-19(15,16)10-5-3-9(12)4-6-10/h3-6H,2,7-8H2,1H3,(H,13,14)

InChI Key

ADLPKMDYPCWVJS-UHFFFAOYSA-N

Canonical SMILES

CCOCCOC(=O)NS(=O)(=O)C1=CC=C(C=C1)Cl

Origin of Product

United States

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